molecular formula C16H25N3O2 B13659512 tert-Butyl 3-((1-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate

tert-Butyl 3-((1-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate

Cat. No.: B13659512
M. Wt: 291.39 g/mol
InChI Key: SHSRBPGOGUWTTM-UHFFFAOYSA-N
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Description

tert-Butyl 3-((1-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate is a chiral pyrrolidine-based building block of significant value in medicinal chemistry research. This compound serves as a critical synthetic intermediate in the development of novel pharmaceutical candidates, particularly those targeting the central nervous system . Its structure, featuring a protected amine and a pyridine moiety, makes it a versatile precursor for constructing molecules with potential multi-target mechanisms of action. Research into analogous pyrrolidine derivatives has demonstrated their application in developing new broad-spectrum anticonvulsants . These compounds can function as Transient Receptor Potential Vanilloid 1 (TRPV1) channel antagonists and exhibit inhibitory effects on voltage-gated sodium and calcium currents, suggesting a multimodal mechanism that is increasingly sought after for treating complex neurological disorders and neuropathic pain . Consequently, this intermediate is essential for synthesizing and exploring new chemical entities with hybrid structures, supporting advanced drug discovery programs focused on overcoming drug resistance and improving therapeutic outcomes .

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl 3-(1-pyridin-2-ylethylamino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H25N3O2/c1-12(14-7-5-6-9-17-14)18-13-8-10-19(11-13)15(20)21-16(2,3)4/h5-7,9,12-13,18H,8,10-11H2,1-4H3

InChI Key

SHSRBPGOGUWTTM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)NC2CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds through:

  • Construction or functionalization of the pyrrolidine ring bearing a tert-butyl carbamate protecting group (Boc protection).
  • Introduction of the 1-(pyridin-2-yl)ethylamino substituent at the 3-position of the pyrrolidine ring.
  • Use of protecting groups and selective functional group transformations to achieve the desired substitution pattern.

Preparation of tert-Butyl Pyrrolidine-1-carboxylate Intermediates

A key intermediate is tert-butyl pyrrolidine-1-carboxylate derivatives, which serve as the scaffold for further substitution.

Typical preparation steps include:

  • Boc Protection of Pyrrolidine: Commercially available pyrrolidine or substituted pyrrolidine derivatives are reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine) to afford tert-butyl pyrrolidine-1-carboxylate.

  • Functionalization at the 3-Position: For example, tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate can be converted into tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate by treatment with methanesulfonyl chloride and a base such as triethylamine in an aprotic solvent like toluene.

  • Substitution Reactions: The mesylate intermediate can undergo nucleophilic substitution with various nucleophiles (e.g., amines or malonate derivatives) to introduce additional functionality at the 3-position.

Protection and Deprotection Steps

  • Boc Protection: The tert-butyl carbamate group protects the pyrrolidine nitrogen throughout the synthesis, preventing unwanted side reactions.

  • Deprotection: When necessary, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine for further functionalization or biological testing.

Representative Reaction Conditions and Solvents

Step Reagents/Conditions Solvents Notes
Boc Protection Di-tert-butyl dicarbonate, base (triethylamine) Dichloromethane, toluene Room temperature, 18 h
Mesylation of 3-hydroxy group Methanesulfonyl chloride, triethylamine Toluene 0-40 °C, 20-30 min
Nucleophilic substitution (1-(Pyridin-2-yl)ethyl)amine, base (e.g., K2CO3) Ethanol, 1-methyl-2-pyrrolidinone Heating may be required
Reductive amination Sodium cyanoborohydride or NaBH(OAc)3 Methanol, ethanol Mild acidic conditions, room temp
Boc Deprotection Trifluoroacetic acid (TFA) Dichloromethane Room temperature, 2 h

Example Synthetic Sequence (From Patent Literature)

Analytical Data and Characterization

  • NMR Spectroscopy: Characteristic signals include tert-butyl singlet (~1.4 ppm), pyrrolidine ring protons, and aromatic pyridine signals.

  • Mass Spectrometry: Molecular ion peak consistent with molecular weight 291.39 g/mol.

  • Infrared Spectroscopy: Key bands include carbamate C=O stretch (~1710–1730 cm⁻¹).

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product/Intermediate
1 Boc Protection Pyrrolidine or substituted pyrrolidine Di-tert-butyl dicarbonate, triethylamine tert-Butyl pyrrolidine-1-carboxylate
2 Mesylation tert-Butyl (R)-3-hydroxypyrrolidine-1-carboxylate Methanesulfonyl chloride, triethylamine tert-Butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate
3 Nucleophilic substitution Mesylate intermediate (1-(Pyridin-2-yl)ethyl)amine, base This compound
4 Purification Crude product Flash chromatography Pure target compound

Mechanism of Action

The mechanism of action of tert-Butyl 3-((1-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and pyridine moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-((1-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring, pyridine moiety, and tert-butyl ester group. This unique structure allows for specific interactions with biological targets, making it a valuable scaffold in drug discovery and other scientific research applications .

Biological Activity

tert-Butyl 3-((1-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology. This compound features a pyrrolidine ring and a pyridine moiety, which may facilitate interactions with various biological targets, including nicotinic acetylcholine receptors (nAChRs). This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H25N3O2, with a molecular weight of approximately 291.39 g/mol. Its structure includes a tert-butyl group and a carboxylate functional group, which enhance its solubility and reactivity in biological systems .

Research indicates that compounds similar to this compound can act as modulators of nAChRs, which are critical in various neurological functions and are potential therapeutic targets for conditions like Alzheimer's disease and schizophrenia . The interaction with these receptors may influence neurotransmitter release and neuronal excitability.

Comparative Analysis with Related Compounds

The following table summarizes key related compounds and their unique features:

Compound NameCAS NumberSimilarityUnique Features
(R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate199174-29-31.00Lacks pyridine moiety
(S)-tert-Butyl 3-(methylamino)pyrrolidine199175-10-50.94Contains methylamine instead of pyridine
tert-butyl hexahydropyrrolo[3,4-c]pyrrole141449-85-60.98Different ring structure

This table highlights the variations in functional groups and ring structures that may influence biological activity .

Case Studies and Research Findings

Case Study: Neuronal Modulation
In a study investigating the effects of similar compounds on nAChRs, researchers found that certain derivatives exhibited enhanced binding affinity and efficacy, suggesting potential therapeutic applications in neurodegenerative diseases . The dual functionality of this compound as both an amine and carboxylic acid derivative may enhance its interactions with biological targets compared to other compounds.

Research on Anticancer Activity
Recent research into piperidine derivatives has indicated that modifications to the structure can lead to improved anticancer properties. For example, compounds with spirocyclic structures showed increased cytotoxicity against hypopharyngeal tumor cells . This suggests that exploring similar modifications in this compound could yield promising results.

Q & A

Q. What are the optimal synthetic routes for preparing tert-Butyl 3-((1-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate?

The synthesis of related pyrrolidine-carboxylate derivatives typically involves multi-step protocols, including:

  • Amine coupling : Reacting a pyrrolidine precursor with a pyridinyl-ethylamine derivative under mild basic conditions (e.g., triethylamine in dichloromethane) .
  • Boc protection : Introducing the tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like DMAP .
  • Purification : Fast column chromatography using ethanol/chloroform (1:10) achieves high purity (~60% yield), as demonstrated in analogous syntheses .

Q. What purification methods are recommended for isolating this compound?

  • Column chromatography : Ethanol/chloroform (1:10) effectively separates polar impurities .
  • Recrystallization : Use solvents like ethyl acetate/hexane for crystalline intermediates.
  • Filtration : Post-reaction, employ 0.45 μm filters to remove particulates before lyophilization .

Q. What spectroscopic techniques confirm the compound’s structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR verify regiochemistry and Boc-group integrity (e.g., δ ~1.4 ppm for Boc methyl groups) .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., calculated vs. observed m/z within 0.00095 Da error) .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ confirm carbonyl groups (ester/amide) .

Q. How should this compound be stored to ensure stability?

  • Temperature : Store at –20°C under inert gas (argon/nitrogen) to prevent Boc-group hydrolysis .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides), which may degrade the pyrrolidine ring .

Advanced Research Questions

Q. How can stereochemical purity be assessed for chiral centers in this compound?

  • Polarimetry : Measure specific rotation (e.g., [α]²⁵D = −55.0 for analogous pyrrolidine derivatives) .
  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol gradients to resolve enantiomers .
  • NOESY NMR : Detect spatial proximity of substituents to confirm relative configurations .

Q. What methodologies are suitable for studying its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to receptors (e.g., GPCRs) .
  • X-ray crystallography : Co-crystallize with target enzymes (e.g., kinases) to resolve binding modes .
  • Fluorescence polarization assays : Monitor competitive displacement of labeled ligands .

Q. How can computational modeling resolve contradictions between predicted and observed reactivity?

  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to predict reaction pathways and compare with experimental yields .
  • Reaction path sampling : Identify transition states for unexpected byproducts (e.g., ring-opening under acidic conditions) .
  • Machine learning : Train models on existing reaction databases to optimize conditions (e.g., solvent, catalyst) .

Q. What strategies mitigate toxicity risks when GHS classification data is unavailable?

  • In vitro assays : Perform cytotoxicity screening (e.g., HepG2 cell viability assays) .
  • Metabolic profiling : Use liver microsomes to assess oxidative degradation products .
  • Occupational exposure limits : Apply ALARA principles (As Low As Reasonably Achievable) during handling .

Q. Can this compound serve as a precursor for drug candidates targeting neurological disorders?

  • Pharmacophore modeling : The pyrrolidine-pyridine scaffold mimics GPCR ligands (e.g., dopamine receptor antagonists) .
  • SAR studies : Modify the ethylamino side chain to enhance blood-brain barrier permeability .
  • In vivo efficacy : Test derivatives in rodent models of Parkinson’s disease for motor function improvement .

Q. How can researchers validate its role in modulating enzymatic activity?

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., PDE inhibitors) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Kinetic isotope effects : Probe rate-limiting steps in catalysis using deuterated substrates .

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